

Commercial Availability and Application of Substituted Quinoline Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Methylquinoline-8-boronic acid*

Cat. No.: *B572482*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of substituted quinoline boronic acids, essential building blocks in medicinal chemistry and materials science. This document details their application in Suzuki-Miyaura cross-coupling reactions and explores the role of quinoline-containing molecules in inhibiting critical signaling pathways in cancer.

Commercial Availability of Substituted Quinoline Boronic Acids

Substituted quinoline boronic acids are readily available from a variety of chemical suppliers. The availability of different isomers allows for the strategic introduction of the quinoline moiety into diverse molecular scaffolds. Key commercial suppliers include, but are not limited to, Chem-Impex, Thermo Scientific (formerly Acros Organics), Sigma-Aldrich, BLDpharm, Frontier Specialty Chemicals, TCI America, Oakwood Chemical, Boron Molecular, MedChemExpress, and CP Lab Safety.

The following tables summarize the availability of several common quinoline boronic acid isomers. Please note that purity, price, and stock levels are subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Availability of Quinoline-2-boronic Acid

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich	Varies	Typically ≥95%	Inquire

Table 2: Commercial Availability of Quinoline-3-boronic Acid

Supplier	CAS Number	Purity	Price (USD) - Example
Thermo Scientific Chemicals	191162-39-7	95%	43.65 / 1 g
Frontier Specialty Chemicals	191162-39-7	Inquire	Inquire
BLDpharm	N/A	Inquire	Inquire

Table 3: Commercial Availability of Quinoline-5-boronic Acid

Supplier	CAS Number	Purity	Price (USD) - Example
Chem-Impex	355386-94-6	≥95% (HPLC)	110.57 / 250 mg
Frontier Specialty Chemicals	355386-94-6	Inquire	Inquire
MedChemExpress	355386-94-6	98.97%	55 / 1 g
CP Lab Safety	355386-94-6	min 97%	Inquire

Table 4: Commercial Availability of Quinoline-6-boronic Acid

Supplier	Purity	Price (USD) - Example
Thermo Scientific Chemicals	97%	168.00 / 1 g

Table 5: Commercial Availability of Quinoline-8-boronic Acid

Supplier	CAS Number	Purity	Price (USD) - Example
Chem-Impex	86-58-8	95 - 105%	65.40 / 200 mg
Sigma-Aldrich	86-58-8	Technical Grade	Inquire
TCI America	Varies	Varies	25.75 / 200 mg
Boron Molecular	480424-95-1	97%	Inquire
Oakwood Chemical	86-58-8	88%	13.00 / 1 g

Application in Suzuki-Miyaura Cross-Coupling Reactions

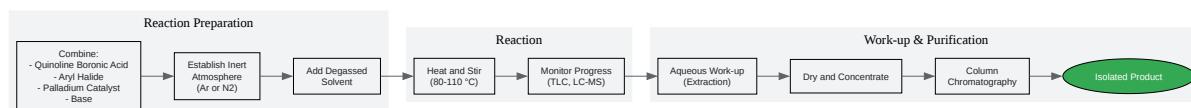
Substituted quinoline boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a substituted quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Reaction Setup:

- To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the quinoline boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, or a pre-catalyst, 1-5 mol%), and the base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 equivalents).
- Seal the vessel with a septum or screw cap.


- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
- Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.

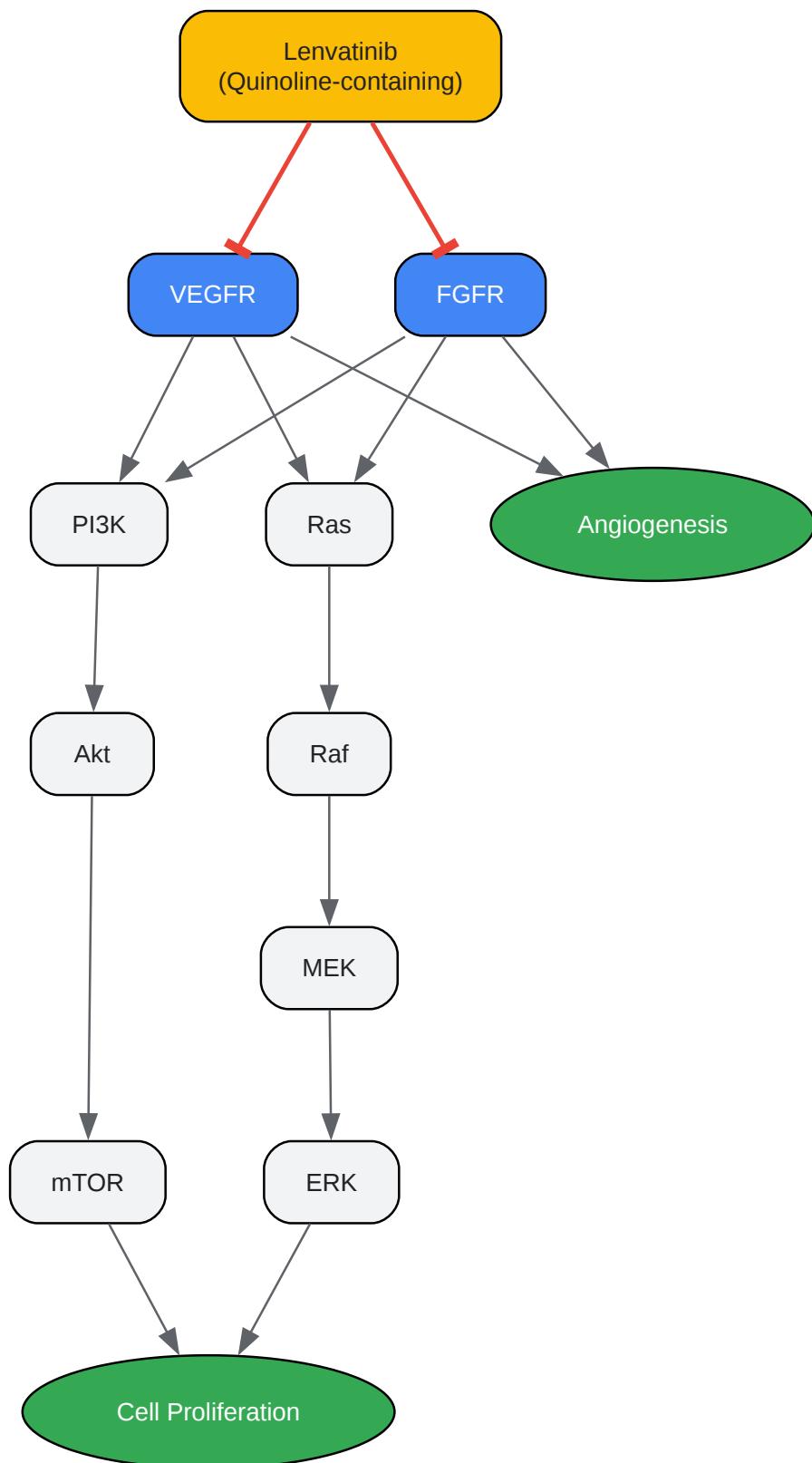
Reaction Execution:

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

[Click to download full resolution via product page](#)


Figure 1. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Role in Targeting Signaling Pathways in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline-containing molecules often function as kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.

A prominent example is Lenvatinib, a multi-kinase inhibitor bearing a quinoline moiety. Lenvatinib is used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4).

Inhibition of the VEGFR and FGFR signaling pathways by Lenvatinib disrupts downstream cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This dual inhibition effectively suppresses tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Commercial Availability and Application of Substituted Quinoline Boronic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572482#commercial-availability-of-substituted-quinoline-boronic-acids>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com